3-Iodo-1H-indazole-6-carbonitrile
Overview
Description
3-Iodo-1H-indazole-6-carbonitrile is a chemical compound with the molecular formula C8H4IN3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains an iodine atom at the third position and a nitrile group at the sixth position
Mechanism of Action
Target of Action
3-Iodo-1H-indazole-6-carbonitrile is a derivative of indazole . Indazoles have been reported as protein kinase C-B/AKt inhibitors, potent IDO1/TDO dual inhibitors, and also as 5-HT2, 5-HT3, and 5-HT4 receptor antagonists . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Indazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Given the broad range of biological activities exhibited by indazole derivatives, the compound likely has diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-6-carbonitrile typically involves the iodination of 1H-indazole-6-carbonitrile. One common method is the copper-catalyzed coupling reaction, where 1H-indazole-6-carbonitrile is reacted with an iodine source in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 100°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Reduction Reactions: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitrile group.
Major Products:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Coupling Reactions: Biaryl or alkyne-substituted indazole derivatives.
Reduction Reactions: Amino-indazole derivatives.
Scientific Research Applications
3-Iodo-1H-indazole-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
- 3-Bromo-1H-indazole-6-carbonitrile
- 3-Chloro-1H-indazole-6-carbonitrile
- 3-Fluoro-1H-indazole-6-carbonitrile
Comparison: 3-Iodo-1H-indazole-6-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior. This makes it distinct from its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
3-iodo-2H-indazole-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOUXROKRKPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694599 | |
Record name | 3-Iodo-2H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906000-39-3 | |
Record name | 3-Iodo-2H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-indazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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